molecular formula C16H17N B14238699 (Z)-1-(4-Ethylphenyl)-N-(3-methylphenyl)methanimine CAS No. 405287-65-2

(Z)-1-(4-Ethylphenyl)-N-(3-methylphenyl)methanimine

Cat. No.: B14238699
CAS No.: 405287-65-2
M. Wt: 223.31 g/mol
InChI Key: RSLWKLBBVHPOIM-UHFFFAOYSA-N
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Description

(Z)-1-(4-Ethylphenyl)-N-(3-methylphenyl)methanimine is an organic compound with the molecular formula C16H17N It is characterized by the presence of an imine group (C=N) and two aromatic rings, one substituted with an ethyl group and the other with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(4-Ethylphenyl)-N-(3-methylphenyl)methanimine typically involves the condensation reaction between 4-ethylbenzaldehyde and 3-methylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds as follows:

4-ethylbenzaldehyde+3-methylanilineHCl, refluxThis compound+H2O\text{4-ethylbenzaldehyde} + \text{3-methylaniline} \xrightarrow{\text{HCl, reflux}} \text{this compound} + \text{H}_2\text{O} 4-ethylbenzaldehyde+3-methylanilineHCl, reflux​this compound+H2​O

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts, such as zeolites, can also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (Z)-1-(4-Ethylphenyl)-N-(3-methylphenyl)methanimine can undergo oxidation reactions to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form secondary amines using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

(Z)-1-(4-Ethylphenyl)-N-(3-methylphenyl)methanimine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-1-(4-Ethylphenyl)-N-(3-methylphenyl)methanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The aromatic rings may also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-1-(4-Methylphenyl)-N-(3-methylphenyl)methanimine
  • (Z)-1-(4-Ethylphenyl)-N-(4-methylphenyl)methanimine
  • (Z)-1-(4-Ethylphenyl)-N-(3-ethylphenyl)methanimine

Uniqueness

(Z)-1-(4-Ethylphenyl)-N-(3-methylphenyl)methanimine is unique due to the specific positioning of the ethyl and methyl groups on the aromatic rings, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

405287-65-2

Molecular Formula

C16H17N

Molecular Weight

223.31 g/mol

IUPAC Name

1-(4-ethylphenyl)-N-(3-methylphenyl)methanimine

InChI

InChI=1S/C16H17N/c1-3-14-7-9-15(10-8-14)12-17-16-6-4-5-13(2)11-16/h4-12H,3H2,1-2H3

InChI Key

RSLWKLBBVHPOIM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C=NC2=CC=CC(=C2)C

Origin of Product

United States

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